molecular formula C12H23ClN2O B1363955 (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride CAS No. 690634-80-1

(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride

Cat. No. B1363955
M. Wt: 246.78 g/mol
InChI Key: ITPHYLQZNJAUDV-UHFFFAOYSA-N
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Description

“(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O . It has a molecular weight of 246.78 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The InChI string for this compound is InChI=1S/C12H22N2O.ClH/c1-10-5-8-14 (9-6-10)12 (15)11-4-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.78 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 246.1498911 g/mol .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : The synthesis of various piperidine derivatives, which are structurally related to (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, has been a subject of research. For instance, Zheng Rui (2010) discussed the synthesis of a similar compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield of 62.4% (Zheng, 2010).
  • Crystal Structure Analysis : The crystal structure of related compounds provides insights into their physical properties. B. Revathi et al. (2015) examined the crystal structure of a piperidine derivative, highlighting significant aspects such as dihedral angles and molecular interactions (Revathi et al., 2015).

Medicinal Chemistry and Biological Activity

  • Selective Estrogen Receptor Modulators (SERMs) : Research by A. Palkowitz et al. (1997) on raloxifene, a compound structurally related to (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, revealed its potential as a SERM, with significant estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).
  • Synthesis for Biological Applications : Qun‐Zheng Zhang et al. (2020) discussed the synthesis of a heterocycle containing piperidine, which is relevant for the development of organic synthesis techniques for similar compounds (Zhang et al., 2020).
  • Antimicrobial Activity : L. Mallesha and K. Mohana (2014) studied the antimicrobial activity of piperidin-4-yl)methanone oxime derivatives, showing that some compounds exhibited significant activity against bacterial and fungal strains (Mallesha & Mohana, 2014).

Material Science and Nonlinear Optical Properties

  • Nonlinear Optical (NLO) Properties : B. Revathi et al. (2018) synthesized a piperidine derivative and evaluated its NLO properties, finding that it was 1.86 times more efficient than potassium dihydrogen phosphate (KDP) in second harmonic generation tests (Revathi et al., 2018).

Pharmaceutical Intermediates and Impurity Analysis

  • Identification of Impurities : Heying Liu et al. (2020) identified impurities in a pharmaceutical product containing a piperidine derivative, demonstrating the importance of characterizing such compounds in drug quality control (Liu et al., 2020).

Safety And Hazards

This compound may be harmful if inhaled and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPHYLQZNJAUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383329
Record name (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride

CAS RN

690634-80-1
Record name Piperidine, 4-methyl-1-(2-piperidinylcarbonyl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690634-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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